(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime
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Overview
Description
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime is a chemical compound with the molecular formula C10H21N3O It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at positions 1 and 4 of the six-membered ring
Preparation Methods
The synthesis of (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime typically involves the reaction of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)-propanal with hydroxylamine hydrochloride. The reaction is carried out under mild conditions, usually in the presence of a base such as sodium acetate, to facilitate the formation of the oxime group. The reaction can be summarized as follows:
Starting Material: 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal
Reagent: Hydroxylamine hydrochloride (NH2OH·HCl)
Base: Sodium acetate (NaOAc)
Solvent: Typically ethanol or methanol
Reaction Conditions: Mild heating (50-60°C) for several hours
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the oxime can be hydrolyzed back to the corresponding aldehyde and hydroxylamine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the biological activity of piperazine derivatives, including their antimicrobial and antiparasitic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Industrial Applications: The compound can be used in the development of new materials and chemical processes, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The piperazine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system. The oxime group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime can be compared with other piperazine derivatives, such as:
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal: The parent compound without the oxime group.
4-Methylpiperazine: A simpler piperazine derivative with a single methyl group.
N-Methylpiperazine: Another piperazine derivative with a methyl group on the nitrogen atom.
The uniqueness of this compound lies in the presence of both the piperazine and oxime functional groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1119452-80-0 |
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Molecular Formula |
C10H21N3O |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3 |
InChI Key |
YRXNIQZGKXJUFH-UHFFFAOYSA-N |
SMILES |
CC(C)(CN1CCN(CC1)C)C=NO |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)C=NO |
solubility |
not available |
Origin of Product |
United States |
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